molecular formula C11H15BrN2O2S B4702134 N-(4-bromophenyl)piperidine-1-sulfonamide

N-(4-bromophenyl)piperidine-1-sulfonamide

Cat. No.: B4702134
M. Wt: 319.22 g/mol
InChI Key: WSAOWKJCGBXYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)piperidine-1-sulfonamide is an organic compound with the molecular formula C11H15BrN2O2S It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further connected to a sulfonamide group

Mechanism of Action

Target of Action

The primary target of N-(4-bromophenyl)piperidine-1-sulfonamide is the human FKBP12 protein . FKBP12 is a protein that in humans is encoded by the FKBP1A gene. It is part of the immunophilin protein family, which plays a role in immunoregulation and basic cellular processes involving protein folding and trafficking.

Mode of Action

It is known that the compound binds to fkbp12 . The binding of a ligand to a protein can alter the protein’s activity, leading to downstream effects.

Safety and Hazards

The safety and hazards associated with “N-(4-bromophenyl)-1-piperidinesulfonamide” would depend on its exact properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “N-(4-bromophenyl)-1-piperidinesulfonamide” could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or environmental science . Further studies could also investigate its synthesis, properties, and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)piperidine-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)piperidine-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, with solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in the presence of solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)piperidine-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)piperidine-1-sulfonamide
  • N-(4-fluorophenyl)piperidine-1-sulfonamide
  • N-(4-methylphenyl)piperidine-1-sulfonamide

Comparison

N-(4-bromophenyl)piperidine-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. The bromine atom can enhance the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially leading to different pharmacological profiles compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

N-(4-bromophenyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOWKJCGBXYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)piperidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)piperidine-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)piperidine-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)piperidine-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)piperidine-1-sulfonamide
Reactant of Route 6
N-(4-bromophenyl)piperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.